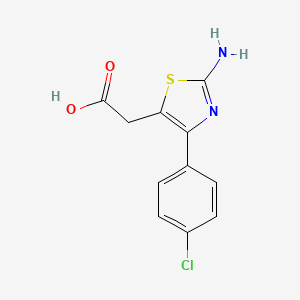

2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid

Descripción general

Descripción

2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 4-chlorophenyl group enhances its chemical reactivity and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid typically involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating the mixture in ethanol or another suitable solvent. The resulting intermediate is then reacted with chloroacetic acid to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products

Oxidation: Nitro derivatives of the thiazole compound.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have shown that 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | HEPG2 (liver carcinoma) | 7.06 | Doxorubicin | 0.15 |

| This compound | MCF7 (breast carcinoma) | 10.25 | Doxorubicin | 0.10 |

| This compound | DLD1 (colon carcinoma) | 12.50 | Doxorubicin | 0.12 |

These results indicate its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects, with derivatives demonstrating activity ranging from 55% to 80% compared to ibuprofen's activity of approximately 85%.

Table 2: Anti-inflammatory Activity Comparison

| Compound | Anti-inflammatory Activity (%) | Reference Drug | Activity (%) |

|---|---|---|---|

| Derivative of this compound | 55 - 80 | Ibuprofen | 85 |

This suggests that structural modifications can enhance therapeutic efficacy against inflammation.

Antimicrobial Activity

The antimicrobial evaluation indicates that derivatives of this compound possess significant antibacterial and antifungal properties, making them candidates for treating infectious diseases.

Case Studies

Several case studies highlight the biological relevance of this compound:

- Synthesis and Evaluation: A series of new thiazole derivatives were synthesized from this compound and evaluated for antimicrobial activity against various pathogens. Results indicated that certain modifications enhanced efficacy against resistant strains.

- Structure-Activity Relationship (SAR): Research on SAR revealed that electron-donating groups significantly enhance cytotoxicity, while electron-withdrawing groups reduce activity. This insight is crucial for designing more potent derivatives.

- Cardiovascular Effects: Studies on synthetic derivatives showed potential cardiovascular benefits, indicating that some compounds could raise developed tension without affecting heart rate or blood vessel activity .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, resulting in anticancer effects.

Comparación Con Compuestos Similares

2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid can be compared with other thiazole derivatives such as:

- 2-Amino-4-(4-nitrophenyl)thiazole

- 2-Amino-4-(4-bromophenyl)thiazole

- 2-Amino-4-(2,4-difluorophenyl)thiazole

These compounds share a similar thiazole core but differ in the substituents on the phenyl ring. The presence of different substituents can significantly alter their chemical reactivity and biological activity. For instance, the nitro group in 2-Amino-4-(4-nitrophenyl)thiazole may enhance its electron-withdrawing properties, while the bromine atom in 2-Amino-4-(4-bromophenyl)thiazole can increase its molecular weight and potential for halogen bonding.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities. Understanding its preparation methods, chemical reactions, and applications can pave the way for developing new and innovative compounds with enhanced properties.

Actividad Biológica

2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid is a heterocyclic compound belonging to the thiazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential roles in anticancer, anti-inflammatory, and antimicrobial activities. The presence of the 4-chlorophenyl group enhances its chemical reactivity and biological efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 232.69 g/mol

- Melting Point: 169-171 °C

- Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Topoisomerase II Inhibition: Thiazole derivatives, including this compound, have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.

- Cell Cycle Disruption: The compound induces a G2 phase cell cycle arrest, which is critical for its anticancer properties.

- Enzyme Interaction: It inhibits specific enzymes involved in metabolic pathways, affecting overall metabolic flux and cellular functions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | HEPG2 (liver carcinoma) | 7.06 | Doxorubicin | 0.15 |

| This compound | MCF7 (breast carcinoma) | 10.25 | Doxorubicin | 0.10 |

| This compound | DLD1 (colon carcinoma) | 12.50 | Doxorubicin | 0.12 |

The compound exhibited varying degrees of cytotoxicity across different cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. A study reported that derivatives of this compound demonstrated anti-inflammatory activity ranging from 55% to 80% compared to ibuprofen's activity of approximately 85%.

Table 2: Anti-inflammatory Activity Comparison

| Compound | Anti-inflammatory Activity (%) | Reference Drug | Activity (%) |

|---|---|---|---|

| Derivative of this compound | 55 - 80 | Ibuprofen | 85 |

This suggests that structural modifications can enhance therapeutic efficacy against inflammation.

Antimicrobial Activity

The antimicrobial evaluation of this compound and its derivatives has also been documented. Studies indicate that these thiazole derivatives possess significant antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Synthesis and Evaluation : A series of new thiazole derivatives were synthesized from this compound and evaluated for antimicrobial activity against various pathogens. Results indicated that certain modifications enhanced efficacy against resistant strains .

- Structure-Activity Relationship (SAR) : Research on SAR revealed that electron-donating groups significantly enhance cytotoxicity, while electron-withdrawing groups reduce activity . This insight is crucial for designing more potent derivatives.

Propiedades

IUPAC Name |

2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c12-7-3-1-6(2-4-7)10-8(5-9(15)16)17-11(13)14-10/h1-4H,5H2,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDLQBPCFGMSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198045 | |

| Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49779-99-9 | |

| Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049779999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key findings of the research on 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid derivatives?

A1: The research focused on synthesizing a new series of 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids (6a-k) and esters (7a-l). These compounds were created by condensing thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate. [] The study demonstrated that these newly synthesized compounds exhibit promising anti-inflammatory and analgesic properties. Specifically, they showed anti-inflammatory activity ranging from 55-80%, compared to 85% for the reference drug ibuprofen. Additionally, they displayed analgesic activity ranging from 40-58%, compared to 57% for the reference drug aspirin. [] This suggests that these compounds could potentially be developed into new drugs for treating pain and inflammation.

Q2: What is the significance of the structure-activity relationship (SAR) in this research?

A2: While the research paper [] doesn't delve deep into specific SAR details, it lays the groundwork for future investigation. By synthesizing a series of derivatives (6a-k and 7a-l) with variations in the 2-amino substituent, the study implicitly sets the stage for exploring how these structural modifications impact anti-inflammatory and analgesic activity. Future research could systematically alter substituents on the thiazole ring and the acetic acid/ester moiety to optimize potency and potentially uncover the pharmacophore responsible for the observed biological effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.